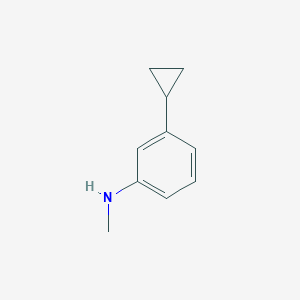

3-Cyclopropyl-N-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopropyl-N-methylaniline is a chemical compound that has been studied for its reactions when catalyzed by cytochrome P450 . It is available from various chemical suppliers .

Synthesis Analysis

The synthesis of 3-Cyclopropyl-N-methylaniline involves complex chemical reactions. One study investigated the N-dealkylation of 3-Cyclopropyl-N-methylaniline catalyzed by cytochrome P450 . Another study discussed the effective methylation of anilines with methanol .Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-N-methylaniline is complex and involves a unique πPh - πC-N conjugated system . This structure has been studied using density functional theory .Chemical Reactions Analysis

The chemical reactions of 3-Cyclopropyl-N-methylaniline have been studied extensively. One study investigated the N-dealkylation of 3-Cyclopropyl-N-methylaniline catalyzed by cytochrome P450 . This reaction involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a decomposition of the carbinolaniline .科学的研究の応用

Cytochrome P450 Catalysis

One study investigated the mechanism of N-dealkylation of 3-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 using density functional theory. This reaction is significant for understanding how drugs and other substances are metabolized in the body .

Methylation with Methanol

Another application involves the efficient methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes. This process is used to selectively produce N-methylanilines under mild conditions .

Electron Transfer Probes

The compound has also been examined as an electron transfer probe . Studies have shown that the radical cation of N-cyclopropyl-N-methylaniline undergoes a unimolecular rearrangement consistent with a cyclopropyl ring opening reaction .

作用機序

Target of Action

The primary target of 3-Cyclopropyl-N-methylaniline is cytochrome P450 . Cytochrome P450 is a family of enzymes that play a key role in the metabolism of organic substances and the biosynthesis of important molecules.

Mode of Action

The compound interacts with its target, cytochrome P450, through a process called N-dealkylation . This reaction involves two steps :

- The first step is a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex .

- The second step is a decomposition of the carbinolaniline to yield cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) .

Biochemical Pathways

The biochemical pathway affected by 3-Cyclopropyl-N-methylaniline is the cytochrome P450 metabolic pathway . The compound’s interaction with cytochrome P450 leads to changes in the metabolism of organic substances, impacting various downstream effects.

Result of Action

The result of the compound’s action is the formation of cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) . These products are formed after the decomposition of the carbinolaniline complex .

Action Environment

The environment significantly influences the action of 3-Cyclopropyl-N-methylaniline. The environmental effect switches the regioselectivity of the reaction from a competition between N-decyclopropylation and N-demethylation to a clear preference for N-demethylation . This preference is consistent with former experimental studies .

将来の方向性

The future directions of research on 3-Cyclopropyl-N-methylaniline could involve further investigation into its chemical reactions and properties. One study suggested the use of cyclopropylamines as a mechanistic probe for amine metabolizing enzymes . Another study discussed the dissociation dynamics of methylated anilines .

特性

IUPAC Name |

3-cyclopropyl-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPIODAOUBVVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-N-methylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)

![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)